molecular formula C13H13NO4 B8335128 beta,beta-Dimethyl-1,3dioxo-2-isoindolinepropionic acid

beta,beta-Dimethyl-1,3dioxo-2-isoindolinepropionic acid

Cat. No. B8335128
M. Wt: 247.25 g/mol
InChI Key: WWGMSPOQXVYKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07253181B2

Procedure details

An intimate mixture of of 3-amino-3-methyl butanoic acid (27.4 g, 0.234 mol) and phthalic anhydride (38.1 g, 0.257 mol) is heated at 180° C. for 1.5 hours. After cooling, the reaction mixture is dissolved in 40 ml of ethanol and kept in a refrigerator for 54 hours. The colorless crystalline precipitate thus obtained is collected by suction and dried at 50° C. for 3 hours in a vacuum oven to give 19.2 g of β,β-dimethyl-1,3-dioxo-2-isoindolinepropionic acid (58%).
Quantity
27.4 g
Type
reactant
Reaction Step One
Quantity
38.1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH3:8])([CH3:7])[CH2:3][C:4]([OH:6])=[O:5].[C:9]1(=O)[O:14][C:12](=[O:13])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12>C(O)C>[CH3:7][C:2]([CH3:8])([N:1]1[C:12](=[O:13])[C:11]2[C:10](=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9]1=[O:14])[CH2:3][C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
27.4 g
Type
reactant
Smiles
NC(CC(=O)O)(C)C
Name
Quantity
38.1 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Two
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
The colorless crystalline precipitate thus obtained
CUSTOM
Type
CUSTOM
Details
is collected by suction
CUSTOM
Type
CUSTOM
Details
dried at 50° C. for 3 hours in a vacuum oven
Duration
3 h

Outcomes

Product
Details
Reaction Time
54 h
Name
Type
product
Smiles
CC(CC(=O)O)(N1C(C2=CC=CC=C2C1=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 19.2 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 33.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.